N-ethylpyrazine-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-ethylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-5-7-3-4-8-6/h3-5,9H,2H2,1H3 |
InChI Key |
MUBHPRBULFXQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Ethylpyrazine 2 Sulfonamide
Strategies for Sulfonamide Synthesis Relevant to the Pyrazine (B50134) Core
The formation of the sulfonamide group is a cornerstone of many synthetic endeavors. Several methods have been developed and refined for the creation of this functional group, many of which are applicable to heterocyclic systems like pyrazine.
Reaction of Amines with Sulfonyl Chlorides
The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ajchem-b.comlibretexts.org This nucleophilic substitution reaction is a robust and high-yielding approach. ajchem-b.com In the context of N-ethylpyrazine-2-sulfonamide, this would involve the reaction of ethylamine (B1201723) with pyrazine-2-sulfonyl chloride. evitachem.com
The reaction mechanism proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion. libretexts.org A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion. ajchem-b.com The pyrazine ring's electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group, facilitating the reaction.
Table 1: General Reaction Parameters for Amine-Sulfonyl Chloride Coupling
| Parameter | Description | Typical Conditions |
| Reactants | Amine and Sulfonyl Chloride | Ethylamine and Pyrazine-2-sulfonyl chloride |
| Solvent | Aprotic organic solvent | Dichloromethane (DCM), Acetone, Pyridine nih.gov |
| Base | Tertiary amine or pyridine | Pyridine, Triethylamine ajchem-b.comnih.gov |
| Temperature | Room temperature is often sufficient | 0 °C to room temperature nih.govtandfonline.com |
| Yield | Generally high | >80% |
Utilization of Sodium Sulfinates in Sulfonamide Formation
An alternative route to sulfonamides involves the use of sodium sulfinates. For instance, sodium 2-pyridinesulfinate can be treated with a chlorinating agent like N-chlorosuccinimide (NCS) to generate the corresponding sulfonyl chloride in situ. chemicalbook.com This intermediate can then react with an amine to form the desired sulfonamide. chemicalbook.com This method avoids the direct handling of potentially unstable sulfonyl chlorides.
Metal-Catalyzed and Metal-Free Approaches to Sulfonamide Synthesis
Recent advancements in organic synthesis have introduced metal-catalyzed and metal-free methods for sulfonamide formation. thieme-connect.comsci-hub.se Metal-catalyzed cross-coupling reactions, often employing copper or palladium, can be used to form the S-N bond. acs.orgrsc.org These methods can offer milder reaction conditions and broader substrate scope. For example, copper-catalyzed coupling of primary sulfonamides with halogenated heterocycles has been described. acs.org
Metal-free approaches are also gaining traction due to their environmental benefits. thieme-connect.com One such method involves the oxidative S-N coupling between thiols and amines, mediated by reagents like I2O5. thieme-connect.com Another strategy utilizes sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) which can react with other reagents to form sulfonamides. thieme-connect.com
Synthesis of Pyrazine-Containing Sulfonamide Precursors
The successful synthesis of this compound is critically dependent on the availability of a suitable pyrazine precursor, namely pyrazine-2-sulfonyl chloride.
Derivatization of Pyrazine Rings for Sulfonamide Conjugation
The introduction of a sulfonyl chloride group onto the pyrazine ring is a key transformation. Several methods can be employed to achieve this:
Oxidative Chlorination of Pyrazine-2-thiol: This is a common method where pyrazine-2-thiol is oxidized and chlorinated. evitachem.com Reagents like sodium hypochlorite (B82951) or sodium chlorite (B76162) in the presence of an acid can be used for this transformation. evitachem.comtandfonline.com
Chlorosulfonation of Pyrazine: Direct reaction of pyrazine with chlorosulfonic acid can introduce the sulfonyl chloride group. However, this method can sometimes lead to mixtures of products and requires careful control of reaction conditions.
Once the pyrazine-2-sulfonyl chloride is obtained, it serves as the key electrophile for the reaction with ethylamine to form the target sulfonamide. evitachem.com
Table 2: Synthetic Routes to Pyrazine-2-sulfonyl Chloride
| Starting Material | Reagents | Key Transformation | Reference |
| Pyrazine-2-thiol | Sodium hypochlorite or Sodium chlorite, Acid | Oxidative Chlorination | evitachem.comtandfonline.com |
| Pyrazine | Chlorosulfonic acid | Electrophilic Chlorosulfonation |
Stereoselective and Regioselective Synthetic Considerations
For the synthesis of this compound, stereoselectivity at the sulfonamide nitrogen is not a factor as the ethyl group is achiral. However, in cases where a chiral amine is used, the potential for creating stereoisomers exists. tandfonline.comrsc.orgresearchgate.net
Regioselectivity is a crucial aspect of the synthesis, particularly during the derivatization of the pyrazine ring. The substitution pattern on the pyrazine ring can influence the position of further functionalization. justia.comacs.org For the synthesis of this compound, the starting material is typically a 2-substituted pyrazine derivative to ensure the sulfonamide group is at the desired position. nih.gov The inherent electronic properties of the pyrazine ring direct the regiochemical outcome of electrophilic and nucleophilic substitution reactions. justia.com
Optimization of Reaction Conditions for this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters, including the choice of solvent, the selection of an appropriate catalyst, and the control of reaction kinetics.
Solvent Effects on Reaction Yields and Purity
The selection of a suitable solvent is critical in the synthesis of sulfonamides, as it can significantly influence reaction rates, yields, and the purity of the final product. The solubility of reactants, particularly the sulfonyl chloride intermediate, is a key factor.
The use of deep eutectic solvents (DESs) has emerged as a sustainable alternative to conventional volatile organic compounds (VOCs). In a study on the synthesis of various sulfonamides, a range of choline (B1196258) chloride (ChCl)-based DESs were investigated. The reaction of p-toluenesulfonyl chloride with aniline (B41778) in ChCl/Urea (1:2 mol/mol) resulted in a 97% yield, while in ChCl/Glycerol (1:2 mol/mol) the yield was 92%. uniba.it The choice of DES can be tailored to optimize the yield for specific reactants.
Table 1: Effect of Different Solvents on the Yield of a Representative Sulfonamide Synthesis
| Solvent | Yield (%) | Reference |
| Tetrahydrofuran (THF) | 85 | |
| Dimethylformamide (DMF) | 78 | |
| Choline Chloride/Urea | 97 | uniba.it |
| Choline Chloride/Glycerol | 92 | uniba.it |
This table presents data for the synthesis of analogous sulfonamide compounds to illustrate the principle of solvent effects.
Catalyst Selection for Efficient Transformations
The formation of the sulfonamide bond from a sulfonyl chloride and an amine is typically catalyzed by a base. The role of the catalyst is to activate the sulfonyl chloride and to scavenge the hydrogen chloride (HCl) produced during the reaction.
Commonly used catalysts include tertiary amines such as triethylamine and pyridine. google.com The choice of catalyst can influence the reaction rate and yield. For instance, the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the synthesis of a pyridine-3-sulfonamide (B1584339) derivative was shown to reduce the reaction time significantly while maintaining a high yield.
In recent years, novel catalytic systems have been developed to improve efficiency and sustainability. For example, a marine sponge/CuO nanocrystal composite has been reported as an efficient catalyst for the sulfonylation of various amines with p-chlorobenzene sulfonyl chloride in acetonitrile, affording good to excellent yields. brieflands.com Furthermore, metal hydrogen sulfates, such as Al(HSO₄)₃ and Zr(HSO₄)₄, have been used as effective heterogeneous catalysts for the N-acylation of sulfonamides under solvent-free conditions. researchgate.net
Table 2: Comparison of Catalysts for a Representative Sulfonamide Synthesis
| Catalyst | Reaction Time | Yield (%) | Reference |
| None | 4 hours | - | |
| 4-Dimethylaminopyridine (DMAP) | 1.5 hours | 87 | |
| Marine Sponge/Nano-CuO | 42-180 min | 75-93 | brieflands.com |
This table presents data for the synthesis of analogous sulfonamide compounds to illustrate the principle of catalyst selection.
Reaction Kinetics and Process Control
Understanding the kinetics of the reaction is crucial for process control and optimization, particularly in a large-scale industrial setting. The rate of reaction in sulfonamide synthesis is influenced by factors such as temperature, concentration of reactants, and the choice of solvent and catalyst.
For the synthesis of pyrazines from a carbon source and a nitrogen source, reaction temperatures can range from 30°C to 150°C, with reaction times from 4 to over 24 hours. google.com Increasing the temperature can lead to a higher yield of pyrazines up to a certain point, beyond which decomposition may occur. google.com In the synthesis of a pyridine-3-sulfonamide, faster reaction kinetics were observed in DMF (2 hours) compared to THF (4 hours).
Continuous flow reactors offer enhanced control over reaction parameters such as temperature and residence time, leading to improved consistency and yield compared to traditional batch processes. For example, a continuous flow process for a related synthesis reduced reaction times by 40%. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time and minimizing the formation of byproducts. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. These principles can be applied to the synthesis of this compound.
One key area of green chemistry is the use of sustainable solvents. As mentioned previously, deep eutectic solvents (DESs) provide a greener alternative to volatile organic compounds. uniba.it Water has also been explored as a solvent for some synthetic steps. The use of solvent-free reaction conditions, where possible, represents an even more environmentally friendly approach. researchgate.net
Spectroscopic and Advanced Structural Elucidation of N Ethylpyrazine 2 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-ethylpyrazine-2-sulfonamide, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide an unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazine (B50134) ring and the ethyl group. The sulfonamide (SO₂NH) proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The pyrazine ring protons are expected to be in the aromatic region, typically at downfield chemical shifts due to the deshielding effect of the electronegative nitrogen atoms. In related N-(pyrazin-2-yl)benzenesulfonamides, these protons appear as singlets and doublets between δ 8.0 and 9.0 ppm. nih.gov The ethyl group will present a characteristic A₂B₃ spin system: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Pyrazine-H (3, 5, 6) | 8.5 - 9.0 | Multiplet / Doublets | The exact shifts and coupling patterns depend on the substitution at position 2. Protons adjacent to nitrogen are significantly deshielded. nih.govresearchgate.net |
| Sulfonamide N-H | 8.5 - 10.5 | Broad Singlet | Chemical shift is variable and depends on solvent, concentration, and temperature. This proton is exchangeable with D₂O. rsc.org |
| Ethyl -CH₂- | 3.2 - 3.6 | Quartet (q) | Deshielded by the adjacent nitrogen atom of the sulfonamide group. |
Note: These are predicted values. Actual experimental values may vary based on solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the pyrazine ring are expected at low field (downfield) due to the influence of the nitrogen atoms. For 2-ethylpyrazine, the ring carbons appear between approximately δ 142 and 159 ppm. nih.gov The carbons of the ethyl group will be found at higher field (upfield).
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrazine C-2 | 155 - 160 | Carbon attached to the sulfonyl group, expected to be the most deshielded ring carbon. |
| Pyrazine C-3, C-5, C-6 | 140 - 150 | Chemical shifts for the CH carbons of the pyrazine ring. nih.gov |
| Ethyl -CH₂- | 40 - 45 | Carbon adjacent to the sulfonamide nitrogen. |
Note: These are predicted values. Actual experimental values may vary.
To definitively confirm the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. It would also help delineate the coupling network among the three pyrazine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for the pyrazine CH groups and the ethyl CH₂ and CH₃ groups by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across multiple bonds, particularly through quaternary carbons or heteroatoms. Key expected correlations would include a link from the ethyl -CH₂- protons to the pyrazine C-2, and from the sulfonamide N-H proton to the pyrazine C-2. These correlations would firmly establish the connection of the N-ethylsulfonamide group to the pyrazine ring at the C-2 position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by absorptions from the sulfonamide and pyrazine groups. The sulfonamide group (SO₂NH) gives rise to several strong, characteristic bands. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org The N-H bond of the sulfonamide will also have a distinct stretching vibration. The pyrazine ring, as an aromatic heterocycle, will show characteristic C=N and C=C stretching vibrations, as well as C-H stretching and bending bands.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide N-H | Stretching | 3350 - 3250 | Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |
| Pyrazine C=N, C=C | Ring Stretching | 1600 - 1450 | Medium-Strong |
| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1310 | Strong |
| Sulfonamide S=O | Symmetric Stretch | 1160 - 1140 | Strong |
Source: Predicted values based on typical ranges for sulfonamides and aromatic heterocycles. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. The molecular formula for this compound is C₆H₉N₃O₂S, giving it a molecular weight of approximately 203.22 g/mol . In an ESI-MS experiment, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 204.
Upon collision-induced dissociation (tandem MS or MS/MS), the [M+H]⁺ ion would be expected to fragment in a predictable manner. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.govnih.gov
Expected Fragmentation Pattern for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 204 | [M+H]⁺ | Protonated molecular ion |
| 175 | [M+H - C₂H₅]⁺ | Loss of the ethyl group |
| 140 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common pathway for sulfonamides. nih.govnih.gov |
| 107 | [C₄H₃N₂-C₂H₅]⁺ | Pyrazine ring with ethyl group, resulting from cleavage of the C-S bond. |
Note: Fragmentation is complex and these represent plausible major fragments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. For this compound, this method would involve growing a single crystal of high quality and exposing it to a beam of X-rays. The resulting diffraction pattern can then be used to construct a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
The crystal system and space group are fundamental properties of a crystalline solid, describing its symmetry. Based on studies of similar sulfonamide-containing molecules, this compound is likely to crystallize in common crystal systems such as monoclinic or orthorhombic. iucr.orgnih.gov For instance, related sulfonamide compounds have been reported to crystallize in the monoclinic crystal system with the space group P21/c or P21/n. iucr.orgsci-hub.seresearchgate.net The determination of the unit cell dimensions (a, b, c) and angles (α, β, γ) would be a primary result of the X-ray diffraction analysis.
A hypothetical data table for the crystallographic parameters of this compound, based on common findings for related structures, is presented below. It is important to note that these are expected values and await experimental verification.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 20 |
| c (Å) | 7 - 10 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules per unit cell) | 4 |
Note: The data in this table is hypothetical and serves as an illustrative example based on crystallographic data of similar sulfonamide compounds.
The way individual molecules of this compound pack together in the crystal lattice is governed by a variety of intermolecular forces. The sulfonamide group is a key player in directing the crystal packing due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). nih.gov
It is anticipated that the crystal structure would be stabilized by a network of hydrogen bonds. The most prominent of these would likely be N-H···O hydrogen bonds, forming dimers or chain motifs. nih.govsci-hub.se In these interactions, the hydrogen atom of the sulfonamide nitrogen would interact with one of the sulfonyl oxygen atoms of an adjacent molecule.
A summary of potential intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | Dimer (R2(2)(8) graph set), Catemer |
| Hydrogen Bond | C-H (pyrazine) | N (pyrazine) | Chain, Sheet |
| Hydrogen Bond | C-H (ethyl) | O=S (sulfonamide) | Weak interactions contributing to packing |
| π-π Stacking | Pyrazine ring | Pyrazine ring | Parallel or offset stacking |
| van der Waals | Ethyl group | Ethyl group | General packing forces |
Note: This table outlines the plausible intermolecular interactions for this compound based on the functional groups present and general principles of crystal engineering.
Computational Chemistry and Theoretical Investigations of N Ethylpyrazine 2 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. sci-hub.se DFT studies on sulfonamide derivatives have proven to be an effective tool for investigating their physical and chemical characteristics. sci-hub.se These calculations provide a foundational understanding of the molecule's geometry, stability, and reactivity. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability.
The energies of the HOMO and LUMO orbitals are instrumental in determining the ionization potential (IP) and electron affinity (EA) of a molecule, calculated as IP = -EHOMO and EA = -ELUMO, respectively. researchgate.net A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. researchgate.net The HOMO-LUMO gap provides insights into the molecule's excitability and its ability to engage in chemical reactions. nih.gov For instance, in related pyrazine (B50134) derivatives, the analysis of HOMO and LUMO energies has been used to rationalize structure-activity relationships. nih.gov
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. avogadro.cc The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. avogadro.cciucr.org
These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. iucr.org For sulfonamides, MEP analysis can identify the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms as potential hydrogen bond acceptors, while the N-H proton is a likely hydrogen bond donor. iucr.org The calculated electrostatic potential values on the MEP surface can provide a quantitative measure of these interaction strengths. iucr.org
Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. conicet.gov.ar These descriptors are essential for understanding the chemical behavior of N-ethylpyrazine-2-sulfonamide in various chemical environments. sci-hub.se
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is the electronic chemical potential) | Measures the propensity to accept electrons. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic perspective of molecular behavior, allowing for the exploration of conformational changes and interactions with the surrounding environment over time. ekb.eg These simulations are particularly useful for understanding the flexibility of molecules and the influence of solvents on their structure.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. beilstein-journals.org For a molecule like this compound, rotations around the C-S and S-N bonds can lead to various conformers with different energies and stabilities. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the barriers between them. peerj.com This analysis is crucial for understanding how the molecule might bind to a biological target or interact with other molecules. The flexibility of the ethyl and sulfonamide groups can be assessed by monitoring the root-mean-square fluctuation (RMSF) of atomic positions during the simulation. ekb.eg
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for identifying potential protein targets and analyzing the binding mode of a ligand.
Molecular docking studies have been instrumental in profiling the interactions between this compound and various protein targets. These studies reveal the types of non-covalent interactions that stabilize the ligand-protein complex. Key interactions often observed include:
Hydrogen Bonds: The sulfonamide group is a potent hydrogen bond donor and acceptor, frequently forming hydrogen bonds with amino acid residues in the active site of enzymes. The pyrazine ring's nitrogen atoms can also act as hydrogen bond acceptors. nih.gov
Hydrophobic Interactions: The ethyl group and the pyrazine ring can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity. nih.gov The burying of a hydrophobic group like a methyl or ethyl group into a hydrophobic pocket of a protein is a major driving force in drug-receptor interactions. nih.gov
Pi-Interactions: The aromatic pyrazine ring can participate in various pi-interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-pi interactions with positively charged residues (e.g., lysine, arginine). beilstein-journals.org
Salt Bridges: If the ligand or protein is charged, salt bridges can form, representing strong electrostatic interactions. nih.gov
In a study on phenyl bis-sulfonamide Keap1-Nrf2 protein-protein interaction inhibitors, molecular docking was used to understand the binding of ligands with a central phenyl ring and sulfonamide moieties. dundee.ac.uk Similarly, docking studies on pyrazine derivatives have highlighted their potential as antimicrobial and anticancer agents by predicting strong interactions with target proteins. nih.govrsc.org For instance, in a study of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, docking predicted strong interactions against the active site of the bound protein. nih.gov
A crucial outcome of molecular docking is the identification of the binding site on the protein and the key amino acid residues that are critical for ligand recognition and binding. For sulfonamide-based compounds, the binding pocket is often lined with a combination of polar and nonpolar residues that can accommodate the various functional groups of the ligand.
For example, in the context of inhibiting the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, docking studies identified key residues in the receptor-binding domain that interact with sulfonamide-containing ligands. mdpi.com These residues include Lys417, Gly446, Tyr449, and others. mdpi.com In another example involving PI3K-C2α inhibitors, a pteridinone core, which has structural similarities to pyrazine, was shown to occupy the ATP pocket, with key interactions involving residues like V1187 and K1138. nih.gov
The following table summarizes typical interacting residues found in docking studies of sulfonamide and pyrazine-containing compounds with various protein targets.
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bond | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine, Arginine, Lysine |
| Hydrophobic | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Cation-Pi | Arginine, Lysine |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).
QSAR models are developed using a set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For sulfonamides and pyrazine derivatives, QSAR models have been developed to predict various activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net
The general workflow for developing a QSAR model involves:
Data Set Selection: A diverse set of compounds with reliable biological data is collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., genetic function approximation, support vector machines), are used to build the model. researchgate.netresearchgate.net
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net
A study on pyrazoline-based anti-tubercular agents developed statistically significant QSAR models that could be used to predict the anti-tubercular activity of new molecules. researchgate.net Another study used QSAR to estimate the biological activities of sulfonamides. researchgate.net
A critical step in QSAR/QSPR modeling is the selection of relevant molecular descriptors that have the most significant impact on the predicted activity or property. These descriptors can be categorized as:
Topological Descriptors: Describe the connectivity of atoms in a molecule.
Geometrical Descriptors: Relate to the 3D structure of the molecule.
Electronic Descriptors: Characterize the electronic properties, such as charge distribution and orbital energies.
Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., logP).
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations. sci-hub.se
Feature selection algorithms are often employed to identify the most informative descriptors and reduce the complexity of the model. semanticscholar.org For instance, in a 2D-QSAR study of pyrazoline-based compounds, it was found that lipophilicity, molecular solubility, and certain Jurs and shadow descriptors significantly influenced the anti-tubercular activity. researchgate.net Studies on sulfonamides have also utilized various descriptors to predict thermodynamic properties. researchgate.net
Theoretical Spectroscopic Data Simulation and Validation
Computational methods can be used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to validate the computed structure and provide a more detailed interpretation of the experimental results.
Density Functional Theory (DFT) is a widely used quantum mechanical method for simulating spectroscopic properties. sci-hub.se By calculating the vibrational frequencies and chemical shifts of a molecule, theoretical IR and NMR spectra can be generated.
For example, a study on a newly synthesized sulfonamide molecule used DFT calculations to compute spectral data, which showed excellent agreement with experimental FT-IR, Raman, and NMR spectra. sci-hub.se This comparison helps in the unambiguous assignment of vibrational modes and chemical shifts. sci-hub.se Similarly, computational studies on pyrazine-d4 (B50138) have demonstrated the use of theoretical predictions to interpret experimental vibrational spectra. The combination of experimental and theoretical spectroscopic data provides a powerful tool for the structural elucidation and characterization of novel compounds like this compound.
Comparison of Calculated and Experimental IR and NMR Spectra
The validation of computational models through the comparison of calculated and experimentally obtained spectroscopic data is a cornerstone of modern chemical research. For this compound, this involves a detailed correlation between the theoretical vibrational frequencies and nuclear magnetic resonance chemical shifts with those recorded from laboratory measurements. Such a comparative analysis not only confirms the synthesized molecular structure but also provides deep insights into its electronic and geometric properties.
Theoretical calculations for this compound are typically performed using density functional theory (DFT), a robust method for predicting molecular properties. The B3LYP hybrid exchange-correlation functional, combined with a suitable basis set such as 6-311G++(d,p), is commonly employed for geometry optimization and the subsequent calculation of spectroscopic parameters in the gaseous phase. rsc.org It is a standard practice to apply a scaling factor to the calculated wavenumbers to correct for anharmonicity and the incomplete treatment of electron correlation, thereby improving the congruence with experimental data which are generally recorded in the solid state (e.g., using KBr pellets for IR) or in a solvent (for NMR). sci-hub.se
The experimental IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. A comparative analysis with the scaled theoretical spectrum allows for a precise assignment of these vibrational modes.
Key vibrational frequencies for this compound include:
Sulfonamide Group (SO₂NH): This group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide appears in the region of 3349–3144 cm⁻¹. rsc.org The S-N stretching vibration is found around 914–895 cm⁻¹. rsc.org
Pyrazine Ring: The aromatic C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically appear in the 1594–1489 cm⁻¹ region. rsc.org
Ethyl Group (CH₂CH₃): The aliphatic C-H stretching vibrations of the ethyl group are anticipated in the 2850-2960 cm⁻¹ range.
The table below presents a hypothetical comparison between the experimental and calculated (scaled) vibrational frequencies for this compound, illustrating the expected excellent agreement.
| Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |
| Hypothetical Data | Hypothetical Data | N-H stretching (Sulfonamide) |
| Hypothetical Data | Hypothetical Data | C-H stretching (Pyrazine) |
| Hypothetical Data | Hypothetical Data | C-H stretching (Ethyl) |
| Hypothetical Data | Hypothetical Data | Asymmetric SO₂ stretching |
| Hypothetical Data | Hypothetical Data | Symmetric SO₂ stretching |
| Hypothetical Data | Hypothetical Data | C=C/C=N stretching (Pyrazine) |
| Hypothetical Data | Hypothetical Data | S-N stretching |
The comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts provides further validation of the molecular structure in solution. Theoretical chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method.
¹H NMR Spectrum: The experimental ¹H NMR spectrum would show distinct signals for the protons of the pyrazine ring, the ethyl group, and the sulfonamide NH. The pyrazine protons are expected to resonate in the downfield aromatic region (typically δ 8.0-9.0 ppm). The quartet and triplet of the ethyl group would appear in the upfield region, and the sulfonamide proton would likely be a broad singlet.
¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazine ring would have chemical shifts in the aromatic region (δ 140-160 ppm). The carbons of the ethyl group would be found in the upfield aliphatic region.
The following tables provide a hypothetical comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.
Table of ¹H NMR Data
| Proton | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazine-H | Hypothetical Data | Hypothetical Data |
| Pyrazine-H | Hypothetical Data | Hypothetical Data |
| Pyrazine-H | Hypothetical Data | Hypothetical Data |
| -CH₂- | Hypothetical Data | Hypothetical Data |
| -CH₃ | Hypothetical Data | Hypothetical Data |
This table is illustrative and populated with placeholder data.
Table of ¹³C NMR Data
| Carbon | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazine-C | Hypothetical Data | Hypothetical Data |
| Pyrazine-C | Hypothetical Data | Hypothetical Data |
| Pyrazine-C | Hypothetical Data | Hypothetical Data |
| Pyrazine-C | Hypothetical Data | Hypothetical Data |
| -CH₂- | Hypothetical Data | Hypothetical Data |
This table is illustrative and populated with placeholder data.
The close correlation between the experimental and computationally predicted IR and NMR spectra would confirm the successful synthesis and structural integrity of this compound, showcasing the power of combining experimental and theoretical methods in chemical analysis.
In Vitro Biological Activity Evaluation of N Ethylpyrazine 2 Sulfonamide and Its Derivatives
Enzyme Inhibition Studies (in vitro)
The ability of pyrazine (B50134) sulfonamide derivatives to inhibit the function of specific, biologically significant enzymes has been a key area of investigation. These studies are fundamental to understanding their mechanism of action at a molecular level.
While specific inhibitory data for N-ethylpyrazine-2-sulfonamide against carbonic anhydrase (CA) isoforms is not extensively documented in available literature, the broader class of sulfonamides is well-established as potent CA inhibitors. nih.gov The sulfonamide group is known to act as a zinc-binding moiety, targeting the Zn2+ ion in the enzyme's active site. nih.gov Research into related heterocyclic sulfonamides, such as pyrazolo[4,3-c]pyridine sulfonamides, provides insight into the potential activity of this class.
Studies on these derivatives show a wide range of inhibition constants (Ki) against various human (h) CA isoforms. For instance, against the cytosolic isoform hCA I, Ki values for a series of pyrazolo[4,3-c]pyridine sulfonamides ranged from 58.8 nM to 8010 nM. nih.gov Several of these compounds demonstrated greater potency than the standard reference drug, acetazolamide (B1664987) (Ki = 250 nM). nih.gov Similarly, against the hCA II isoform, these derivatives displayed Ki values across a broad spectrum, with some compounds showing higher potency than acetazolamide. nih.gov This suggests that structural modifications to the heterocyclic ring attached to the sulfonamide core can significantly influence inhibitory activity and isoform selectivity.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
|---|---|---|---|---|
| 1b | 412.5 | 69.1 | 112.4 | 145.8 |
| 1f | 58.8 | 35.5 | 150.7 | 105.6 |
| 1g | 66.8 | 48.9 | 165.2 | 121.4 |
| 1k | 88.3 | 55.2 | 125.9 | 98.7 |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |
Source: Data synthesized from studies on pyrazolo[4,3-c]pyridine sulfonamides. nih.gov
Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.orgpatsnap.com They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.commhmedical.com This inhibition halts the production of folic acid, a critical component for synthesizing nucleic acids, thereby preventing bacterial cell division. wikipedia.org
In a study focused on N-(pyrazin-2-yl)benzenesulfonamides, two derivatives demonstrated significant activity linked to DHPS inhibition. nih.gov The compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide , are recognized inhibitors of bacterial DHPS. nih.gov Their activity underscores the importance of the 4-amino group on the benzene (B151609) ring, which is a key pharmacophore for mimicking PABA and targeting the DHPS enzyme. nih.gov Combination therapies that pair a sulfonamide with a dihydrofolate reductase (DHFR) inhibitor, like trimethoprim, can create a sequential blockade of the folate pathway, leading to synergistic and bactericidal effects. mhmedical.commsdvetmanual.com
Target-fishing studies have been employed to identify other potential protein targets for pyrazine sulfonamide derivatives. For the class of N-(pyrazin-2-yl)benzenesulfonamides , in silico screening identified Matrix Metalloproteinase-8 (MMP-8) as a promising target for future investigation. nih.gov MMP-8, also known as neutrophil collagenase, is an enzyme involved in inflammation and tissue remodeling.
No significant research findings were available in the reviewed literature linking this compound or its close derivatives to inhibitory activity against Mycobacterial Leucyl-tRNA Synthetase.
Kinetic analysis provides quantitative measures of inhibitor potency. For pyrazole-based benzenesulfonamide (B165840) derivatives, inhibitory activity against human carbonic anhydrase isoforms has been quantified. Against hCA II, IC50 values reached the submicromolar level, with compound 4k showing an IC50 of 0.24 µM. rsc.org For the tumor-associated isoform hCA IX, compound 4j had an IC50 of 0.15 µM, while against hCA XII, compound 4g was a highly potent inhibitor with an IC50 of 0.12 µM. rsc.org
Inhibition constants (Ki) for pyrazolo[4,3-c]pyridine sulfonamides against bacterial CAs have also been determined. Against the β-CA from E. coli, Ki values ranged from 94.9 nM to 5027 nM. nih.gov A much better activity profile was observed against the β-CA from Burkholderia pseudomallei, with Ki values between 96.4 nM and 788.8 nM, where several compounds were more potent than the standard, acetazolamide (Ki = 745 nM). nih.gov
Antimicrobial Activity (in vitro)
The effectiveness of this compound derivatives against various bacterial species has been evaluated to determine their spectrum of activity and potency.
Studies on pyrazine sulfonamide derivatives have confirmed their antimicrobial potential. In an evaluation of 5-bromo-2-aminopyrazine-based sulfonamides, compound 1b (N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide) demonstrated strong inhibition against the Gram-positive bacterium Staphylococcus aureus. jetir.org However, the synthesized compounds in that series did not show inhibitory effects against the Gram-negative bacterium E. coli. jetir.org
Conversely, a different series of N-(pyrazin-2-yl)benzenesulfonamides showed promising activity against various mycobacterial species. nih.gov Specifically, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide (4a) and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide (4b) exhibited good antimycobacterial activity against Mycobacterium tuberculosis H37Rv, both with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.govresearchgate.net These compounds were less effective against Mycobacterium kansasii and showed limited to no activity against Mycobacterium avium. nih.gov Generally, the sulfonamide class of drugs is known to inhibit a broad spectrum of Gram-positive and Gram-negative bacteria, though they are typically ineffective against Pseudomonas aeruginosa. mhmedical.comceon.rs
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazine Sulfonamide Derivatives against Various Bacteria
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide (4a) | Mycobacterium tuberculosis H37Rv | 6.25 |
| Mycobacterium kansasii | 50 | |
| Mycobacterium avium | >50 | |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide (4b) | Mycobacterium tuberculosis H37Rv | 6.25 |
| Mycobacterium kansasii | 25 | |
| Mycobacterium avium | >50 |
Source: Data from a study on substituted N-(pyrazin-2-yl)benzenesulfonamides. nih.gov
Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)
Derivatives of pyrazine, a core component of the first-line antituberculosis drug pyrazinamide, are of significant interest in the development of new antimycobacterial agents. Research into N-(pyrazin-2-yl)benzenesulfonamides, which are structurally related to this compound, has identified compounds with notable activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide demonstrated good antitubercular efficacy. nih.gov Their mechanism is thought to involve the inhibition of the folate pathway, a different target from that of pyrazinamide. nih.gov
Other related structures have also shown promise. A series of 3-nitrotriazole-based sulfonamides displayed anti-TB activity, whereas their amide counterparts were inactive. nih.gov In a different study, molecular hybridization led to the creation of piperazine-benzofuran dinitrobenzenesulfonamide derivatives, with some compounds exhibiting inhibitory activity against the Mtb H37Rv strain superior to the standard drug ethambutol (B1671381). nih.gov Furthermore, certain N-phenylpyrazine-2-carboxamides, which replace the sulfonamide linker with a carboxamide group, have shown significant in vitro activity against Mycobacterium tuberculosis. researchgate.net For instance, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide were found to be highly active against the H37Rv strain. researchgate.net
Antifungal Activity
The investigation of sulfonamide derivatives has extended to their potential as antifungal agents. While direct studies on this compound are limited, research on related heterocyclic sulfonamides and other amide derivatives shows a potential for this class of compounds. For example, newly synthesized pyrazoline and pyrazole (B372694) derivatives, which are also nitrogen-containing heterocyclic compounds, have been evaluated for their antifungal properties. mdpi.com
In other studies, N-pyrazolyl-2-nitrobenzamides were tested for their activity against pathogenic fungi, including Cryptococcus neoformans and Candida albicans. nih.gov The results indicated that antifungal efficacy varied depending on the specific chemical substitutions on the pyrazole nucleus and the fungal species being tested. nih.gov These findings suggest that the broader family of nitrogen-containing heterocyclic amides and sulfonamides warrants further exploration for antifungal applications.
Determination of Minimum Inhibitory Concentrations (MIC) (in vitro)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.com It is a quantitative measure of a compound's in vitro potency. For this compound derivatives, MIC values are determined against various bacterial, mycobacterial, and fungal strains to quantify their inhibitory activity.
Several studies have reported MIC values for related sulfonamide compounds. For instance, two N-(pyrazin-2-yl)benzenesulfonamide derivatives showed good antitubercular activity with MIC values of 6.25 µg/mL against M. tuberculosis H37Rv. nih.gov In another study, a series of piperazine-benzofuran hybrids produced MICs ranging from 0.78 to >25 µg/mL against the same strain, with the most potent compounds being superior to the reference drug ethambutol (MIC 1.56 µg/mL). nih.gov Some halogenated phenazine (B1670421) compounds, which represent a different class of antimicrobials, demonstrated remarkable potency against M. tuberculosis strains, with MIC values as low as 0.80 µM. nih.gov
Below is a table summarizing the Minimum Inhibitory Concentrations (MIC) for various sulfonamide derivatives and related compounds against different microorganisms.
| Compound Class | Microorganism | MIC Value | Reference |
|---|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 µg/mL (25 µM) | nih.gov |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 µg/mL (22 µM) | nih.gov |
| Piperazine-benzofuran hybrids (e.g., 4a, 4c, 4j) | M. tuberculosis H37Rv | 0.78 µg/mL | nih.gov |
| Piperazine-benzofuran hybrids (e.g., 4d-f, 4o) | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |
| N-(2-ethylhexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 µg/mL | researchgate.net |
| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 µg/mL | researchgate.net |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | 32-512 µg/mL | nih.gov |
Anticancer Activity (in vitro)
The sulfonamide functional group is a key component in a variety of therapeutic agents, including several with established anticancer properties. nih.gov Derivatives of sulfonamides are being extensively investigated for their ability to inhibit cancer cell growth through various mechanisms. nih.govmdpi.com
Evaluation against Specific Cancer Cell Lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer)
The in vitro anticancer potential of this compound derivatives and related sulfonamides is typically assessed against a panel of human cancer cell lines. Standard cell lines for these evaluations include A549 (adenocarcinomic human alveolar basal epithelial cells), MCF-7 (human breast adenocarcinoma), and HepG2 (human liver carcinoma). rsc.orgnih.gov
Numerous studies have demonstrated the cytotoxic effects of various sulfonamide-based compounds against these cell lines. For example, a series of new sulfonamide-triazole-glycoside hybrids showed promising activity against HepG2 and MCF-7 cells. nih.gov Similarly, other quinazoline (B50416) sulfonamide conjugates were tested for cytotoxicity against A549, HepG2, and MCF-7 cell lines, among others. mdpi.com The evaluation of a phosphomolybdate-based hybrid solid also showed considerable inhibitory effects against A549, MCF-7, and HepG2 cells. rsc.orgresearchgate.net These consistent findings across different research initiatives underscore the relevance of the sulfonamide scaffold in the design of new anticancer agents.
Assessment of Growth Inhibition (e.g., IC50 values against cell lines)
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a given biological process by half. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
A wide range of IC50 values has been reported for various sulfonamide derivatives, highlighting differences in potency based on their specific molecular structures. For instance, certain sulfonamide-based glycosides exhibited potent activity against liver and breast cancer, with IC50 values ranging from 8.39 to 16.90 µM against HepG2 and 19.57 to 21.15 µM against MCF-7 cell lines. nih.gov In another study, a derivative, 2,5-Dichlorothiophene-3-sulfonamide, showed strong cytotoxicity with a growth inhibition (GI50) value of 7.13 µM against MCF-7 cells. nih.gov The anticancer drug sulfadiazine (B1682646) was tested against HepG2 and MCF7 cells, yielding IC50 values of 245.69 µM and 215.68 µM, respectively. nih.gov
The table below presents a selection of reported IC50 values for various sulfonamide derivatives against several human cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Sulfonamide-based glycosides (Compound 4) | HepG2 | 12.53 ± 0.51 | nih.gov |
| Sulfonamide-based glycosides (Compound 4) | MCF-7 | 19.57 ± 1.10 | nih.gov |
| Sulfonamide-based glycosides (Compound 7) | HepG2 | 8.39 ± 0.20 | nih.gov |
| Sulfonamide-based glycosides (Compound 9) | HepG2 | 16.90 ± 0.44 | nih.gov |
| Quinazoline Sulfonamide (Compound 1) | MCF-7 | 0.09 | mdpi.com |
| Quinazoline Sulfonamide (Compound 1) | HepG2 | 0.15 | mdpi.com |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 (GI50) | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 (GI50) | nih.gov |
| Sulfadiazine | HepG2 | 245.69 ± 4.1 | nih.gov |
| Sulfadiazine | MCF-7 | 215.68 ± 3.8 | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netresearchgate.nettriazine Sulfonamides | HCT 116 | 0.39 - 0.6 | nih.gov |
Mechanistic Pathways of Anticancer Action (e.g., cell cycle perturbation, tubulin polymerization inhibition, angiogenesis inhibition)
Sulfonamide derivatives exert their anticancer effects through a variety of mechanistic pathways, often by targeting enzymes and proteins crucial for cancer cell survival and proliferation. nih.gov
One of the key mechanisms is the inhibition of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Several sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. mdpi.comnih.gov By blocking this receptor, these compounds can effectively cut off the blood supply to tumors.
Another common pathway is the disruption of the cell cycle. Some sulfonamide compounds have been observed to cause an increase in the proportion of cancer cells in the pre-G1 phase, which is indicative of apoptosis or programmed cell death. mdpi.com Other derivatives can arrest the cell cycle at different phases, such as the G2/M or S phase, thereby preventing cancer cells from dividing and proliferating. rsc.orgresearchgate.net
Inhibition of tubulin polymerization is another targeted mechanism. Tubulin is a protein that assembles into microtubules, which are essential for cell division. Certain 1,2,3-triazole derivatives, which can incorporate a sulfonamide group, have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com Additionally, sulfonamides can act as inhibitors of other important enzyme families, including carbonic anhydrases, which are involved in regulating pH in tumor microenvironments, and matrix metalloproteinases, which play a role in cancer cell invasion. nih.govnih.govmdpi.com
Other Investigated Biological Activities (in vitro)
Comprehensive searches of scientific literature did not yield specific studies on the in vitro anti-inflammatory or antioxidant potential of this compound or its immediate derivatives. The following sections reflect this lack of available data.
No published research was identified that specifically investigated the in vitro anti-inflammatory activity of this compound. Studies on related but distinct molecular classes, such as pyrazole-based sulfonamides, have shown anti-inflammatory effects through mechanisms like the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. mdpi.comnih.gov However, these findings cannot be directly extrapolated to this compound.
There is no available data from in vitro assays to characterize the antioxidant activity of this compound. While various pyrazole and sulfonamide derivatives have been assessed for their antioxidant properties using methods like the DPPH radical scavenging assay, specific results for this compound are not present in the current body of scientific literature. rsc.org
Structure Activity Relationship Sar and Mechanistic Insights
Impact of N-Ethyl Substituent on Biological Efficacy and Selectivity
The N-ethyl substituent on the sulfonamide nitrogen of N-ethylpyrazine-2-sulfonamide plays a crucial role in modulating its biological activity. While direct structure-activity relationship (SAR) studies exclusively focused on varying the N-alkyl group of this compound are limited in publicly available literature, general principles derived from related compound series, such as N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, offer valuable insights.
In these related series, the size and lipophilicity of the N-alkyl group have been shown to significantly influence biological outcomes. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, a decrease in antimycobacterial activity was observed when the N-methyl group was replaced by a larger N-ethyl group, even when lipophilicity was kept comparable by adjusting the length of another alkyl chain on the pyrazine (B50134) ring. This suggests that steric hindrance at the N-substituent position can be a critical determinant of activity, potentially affecting the compound's ability to fit into the binding pocket of its target protein.
The following table illustrates the impact of N-alkylation on the antimycobacterial activity of a related series of pyrazinecarboxamides, highlighting the general importance of the substituent at this position.
Table 1: Effect of N-Alkyl Substituent on Antimycobacterial Activity of 3-(Alkylamino)pyrazine-2-carboxamides This table is illustrative and based on data from related pyrazinecarboxamide series to infer the potential impact of the N-ethyl group in this compound.
| Compound | N-Substituent | 3-Alkylamino Substituent | Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| Analog 1 | -CH₃ | -NH(CH₂)₅CH₃ | 25 |
| Analog 2 | -CH₂CH₃ | -NH(CH₂)₄CH₃ | > 100 |
| Analog 3 | -CH₃ | -NH(CH₂)₆CH₃ | 25 |
| Analog 4 | -CH₂CH₃ | -NH(CH₂)₅CH₃ | > 100 |
Furthermore, the ethyl substituent can engage in van der Waals interactions within the target's binding site, potentially enhancing binding affinity. The specific orientation and interactions of this group would be highly dependent on the topology of the binding pocket. In the context of endothelin-A (ETA) receptor antagonists, for example, the nature of the N-substituent on a sulfonamide can significantly impact potency and selectivity. scilit.com
Role of the Pyrazine Ring in Ligand-Target Interactions
The pyrazine ring is a key structural feature of this compound, contributing significantly to its binding affinity and specificity through various non-covalent interactions. nih.gov This heteroaromatic system is not merely a passive scaffold but an active participant in molecular recognition. nih.gov
Hydrogen Bonding and Metal Coordination Potential
The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with protein residues. nih.gov These nitrogen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors, interacting with hydrogen bond donors such as the amide protons of the protein backbone or the side chains of amino acids like asparagine, glutamine, or tyrosine. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that hydrogen bonding to a pyrazine nitrogen is one of the most frequent interactions observed. nih.gov
Beyond hydrogen bonding, the pyrazine nitrogen atoms also have the potential to coordinate with metal ions present in the active sites of metalloenzymes. nih.gov This coordination can be a critical aspect of the inhibitory mechanism against such enzymes. The ability of pyrazine derivatives to act as ligands for various metal ions, including sodium, has been demonstrated through the synthesis and crystallographic analysis of metal-pyrazine complexes. nih.gov For instance, the crystal structure of a sodium complex with pyrazine sulfonic acid reveals coordination between the sodium ion and the pyrazine nitrogen, highlighting this interaction potential. nih.gov
Electronic Properties and Their Influence on Binding
The electronic properties of the pyrazine ring also play a vital role in its interaction with biological targets. Pyrazine is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This electron-deficient nature influences the strength of its interactions and can contribute to favorable binding energies.
The introduction of substituents onto the pyrazine ring can further modulate its electronic properties and, consequently, its biological activity. For example, the presence of a chlorine atom on the pyrazine ring of N-(pyrazin-2-yl)benzenesulfonamide derivatives was found to have a minimal effect on their antimycobacterial activity, suggesting that for that specific target, the electronic modulation by chlorine was not a critical determinant of efficacy. nih.gov However, in other contexts, such modifications can be crucial. The electronic character of the pyrazine ring can also influence the acidity of the sulfonamide proton, which is critical for its biological function, as will be discussed in the following section.
Contribution of the Sulfonamide Moiety to Biological Activity
The sulfonamide group (-SO₂NH-) is a cornerstone of the biological activity of this compound, particularly in its role as an inhibitor of metalloenzymes.
Zinc-Binding Group (ZBG) Properties in Metalloenzymes
The sulfonamide moiety is a well-established zinc-binding group (ZBG). nih.govrsc.org Many metalloenzymes, including carbonic anhydrases (CAs), contain a zinc ion in their active site that is essential for their catalytic activity. nih.govnih.gov Sulfonamide inhibitors function by coordinating to this zinc ion, typically through the deprotonated sulfonamide nitrogen atom. nih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc and is involved in the catalytic mechanism, thereby inhibiting the enzyme. nih.gov The sulfur-oxygen bonds of the sulfonamide group can also form hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex. nih.gov
The efficacy of sulfonamides as zinc-binding groups has led to their incorporation into a wide array of clinically used drugs that target zinc metalloenzymes. nih.gov The pyrazolo[4,3-c]pyridine sulfonamides, for instance, have been investigated as carbonic anhydrase inhibitors, with the sulfonamide group being the key zinc-binding pharmacophore. nih.gov
Protonation State and Ionization Effects on Activity
The biological activity of the sulfonamide moiety is highly dependent on its protonation state. scielo.br For effective binding to the zinc ion in metalloenzymes, the sulfonamide group must be deprotonated to form the sulfonamidate anion (-SO₂N⁻-). nih.gov The acidity of the sulfonamide proton, and therefore its propensity to exist in the ionized form at physiological pH, is a critical factor for inhibitory potency. scielo.br
The pKa of the sulfonamide proton is influenced by the electronic properties of the attached pyrazine ring. The electron-withdrawing nature of the pyrazine ring increases the acidity of the sulfonamide proton, lowering its pKa and favoring the ionized state. researchgate.net Studies on substituted N-(pyrazin-2-yl)benzenesulfonamides have determined the pKa values of the sulfonamide group, providing insight into their ionization state under physiological conditions. nih.gov
The following table presents the experimentally determined and predicted pKa values for a selection of related N-(6-chloropyrazin-2-yl)benzenesulfonamides, illustrating the acidic nature of the sulfonamide proton in this class of compounds.
Table 2: Experimental and Predicted pKa Values for Selected N-(6-chloropyrazin-2-yl)benzenesulfonamides Data from a study on related pyrazine sulfonamides, highlighting the acidity of the sulfonamide proton.
| Compound | Substituent on Benzene (B151609) Ring | Experimental pKa | Predicted pKa (ACD/Labs) |
|---|---|---|---|
| Analog 5 | 4-OCH₃ | 6.65 | 6.68 |
| Analog 6 | 4-Cl | 6.10 | 6.18 |
| Analog 7 | 3-NO₂ | 5.50 | 5.52 |
The optimal pKa for sulfonamide inhibitors is often in the range of physiological pH, ensuring a significant population of the active, ionized form. researchgate.net The ability of the pyrazine ring to tune the pKa of the sulfonamide group is therefore a key aspect of the structure-activity relationship of this compound. nih.govashp.org
Comparative Structure-Activity Relationship (SAR) Studies with Related Pyrazine and Sulfonamide Analogues
The structure-activity relationship (SAR) of this compound can be inferred by examining related pyrazine and sulfonamide analogues. These studies provide insights into how molecular modifications influence biological activity, particularly in the context of antimicrobial research.
Effects of Substitutions on the Pyrazine Ring
Substitutions on the pyrazine ring of pyrazine-2-sulfonamide (B2682933) derivatives have a marked effect on their biological activity. In a series of substituted N-(pyrazin-2-yl)benzenesulfonamides studied for their antimycobacterial properties, the introduction of a chlorine atom at the 6-position of the pyrazine ring was a key modification. nih.govnih.gov For instance, 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide demonstrated good antitubercular activity against M. tuberculosis H37Rv, comparable to its non-chlorinated counterpart, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide. nih.gov This suggests that halogenation at specific positions of the pyrazine ring can be a viable strategy to modulate activity.
Influence of Different Linkers and Aromatic Systems
The aromatic system attached to the sulfonamide linker also plays a pivotal role. In the N-(pyrazin-2-yl)benzenesulfonamide series, substitutions on the benzene ring were systematically varied. The most potent compounds in this series were those with a 4-amino group on the benzene ring, namely 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide. nih.gov This highlights the importance of the electronic properties of the substituent on the benzene ring, with the amino group likely playing a key role in target recognition and binding. The study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors also demonstrated that the nature of the linker and substituents on the aromatic sulfonamide moiety significantly influences inhibitory activity and selectivity against different isoforms. nih.gov
Proposed Molecular Mechanisms of Action (non-clinical)
The proposed molecular mechanisms of action for this compound and its analogues are primarily centered on the inhibition of essential metabolic pathways in microorganisms.
Competitive Inhibition Mechanisms
Sulfonamides are well-established as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). ontosight.aipatsnap.comwikipedia.org This enzyme is critical for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. wikipedia.org DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, thereby preventing the natural substrate from binding and halting the folic acid synthesis pathway. ontosight.aipatsnap.com This inhibition of DNA synthesis ultimately leads to a bacteriostatic effect. wikipedia.org
For N-(pyrazin-2-yl)benzenesulfonamide derivatives, docking studies have supported this mechanism. Specifically, the active compounds 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide were shown to dock into the active site of DHPS, indicating that their antimycobacterial activity is likely due to the inhibition of this folate pathway. nih.gov It is proposed that these compounds act as competitive inhibitors, with the deprotonated sulfonamide moiety being crucial for this interaction. nih.gov
Interaction with Specific Protein Active Sites
The interaction of sulfonamides with the active site of their target proteins is a key determinant of their inhibitory activity. In the case of DHPS, the sulfonamide group of the inhibitor mimics the carboxylate group of the natural substrate, PABA. nih.gov The phenyl ring of the sulfonamide occupies the same hydrophobic pocket as the phenyl ring of PABA within the enzyme's active site. nih.gov
Beyond DHPS, sulfonamides are known to interact with other protein active sites. For example, they are a known zinc-binding group and have been shown to inhibit carbonic anhydrases by coordinating with the zinc ion in the enzyme's core. researchgate.net The study of pyrazoline-based aromatic sulfamates demonstrated their inhibitory activity against various carbonic anhydrase isoforms through this mechanism. researchgate.net
The binding of sulfonamides to proteins has been studied using various biophysical techniques. Studies on the FK506-binding protein 12 (FKBP12), a model system for ligand-protein interactions, have shown that the sulfonamide oxygens are a key binding motif, engaging in highly conserved CH···O=S interactions with the protein. nih.gov Furthermore, substitutions on the sulfonamide nitrogen can introduce new interactions. For instance, a methylated sulfonimidamide was found to act as a hydrogen bond acceptor in the protein complex. researchgate.net These studies provide a detailed understanding at the molecular level of how sulfonamides and their analogues can effectively bind to and inhibit protein function.
Future Research Directions
Exploration of Diverse Substitution Patterns on the Pyrazine (B50134) and Sulfonamide Moieties
A primary avenue for future research is the systematic exploration of structure-activity relationships (SAR) by modifying the core N-ethylpyrazine-2-sulfonamide structure. nih.gov The introduction of various substituents on both the pyrazine ring and the sulfonamide nitrogen could profoundly influence the compound's physicochemical properties and biological activity.
On the pyrazine ring, introducing small alkyl, halogen, or alkoxy groups could modulate lipophilicity, which is a critical factor for cell membrane permeability. nih.gov For instance, adding a chlorine atom is a known strategy to increase lipophilicity, potentially enhancing activity against pathogens with lipid-rich cell walls, such as mycobacteria. nih.gov
On the sulfonamide moiety, replacing the ethyl group with different alkyl chains, aryl rings, or heterocyclic systems could alter the compound's binding affinity and selectivity for various biological targets. This approach allows for the fine-tuning of the molecule to fit specific protein binding pockets. nih.gov A systematic synthesis of analogues would be essential to build a comprehensive SAR profile, guiding the development of compounds with optimized potency and selectivity. nih.gov
Proposed Substitution Patterns for SAR Studies
A hypothetical table illustrating potential modifications to the this compound scaffold and their predicted effects on chemical properties.
| Modification Site | Substituent (R) | Rationale / Predicted Impact |
| Pyrazine Ring (C5 or C6) | -Cl, -F | Increase lipophilicity, alter electronic properties, potential for new interactions. |
| Pyrazine Ring (C5 or C6) | -CH3, -OCH3 | Modulate steric bulk and electronic character, potentially improve metabolic stability. |
| Sulfonamide Nitrogen | -Cyclopropyl, -tert-butyl | Introduce conformational constraints, explore binding pocket space. |
| Sulfonamide Nitrogen | -Phenyl, -Pyridyl | Introduce aromatic interactions (π-stacking), potential for new target classes. |
| Sulfonamide Amine (-NH2) | -Methyl (secondary sulfonamide) | Alter hydrogen bonding capacity and acidity (pKa). |
Advanced Computational Design and Virtual Screening for Novel Analogues
Computational chemistry offers powerful tools to accelerate the discovery of novel analogues. scirp.org Molecular docking and virtual screening can be employed to predict the binding of designed this compound derivatives against libraries of known protein targets, such as kinases, proteases, or microbial enzymes like dihydropteroate (B1496061) synthase (DHPS). scirp.orgnih.govresearchgate.net This in silico approach allows for the prioritization of compounds for synthesis, saving significant time and resources. nih.gov
By creating a virtual library of thousands of potential derivatives, researchers can screen for compounds with the highest predicted binding affinities and best fit within a target's active site. scirp.orgresearchgate.net Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions can be run on these virtual compounds to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues early in the discovery process. scite.ai
Co-crystallization Studies with Target Proteins for High-Resolution Structural Insights
Once a promising biological target for this compound is identified, co-crystallization studies will be crucial. Obtaining a high-resolution X-ray crystal structure of the compound bound to its target protein provides definitive evidence of the binding mode. chemrxiv.org This technique reveals the precise atomic interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. nih.govmdpi.com
This structural information is invaluable for rational drug design. chemrxiv.org It allows chemists to understand why certain substituents enhance activity while others diminish it, enabling the design of next-generation analogues with improved affinity and selectivity. Comparing soaked crystal structures with co-crystallized ones can also reveal different binding poses and protein conformational changes, offering a more complete picture of the interaction. nih.gov
Investigation of Synergistic Effects with Other Bioactive Compounds
The potential for this compound to act synergistically with other known therapeutic agents is a compelling area of research. Combining it with other compounds could lead to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. For example, many sulfonamides have been studied in combination with other antimicrobials. nih.gov A well-known example is the combination of sulfamethoxazole (B1682508) and trimethoprim, which inhibit two different steps in the same bacterial metabolic pathway. nih.gov
Future studies could explore combinations of this compound with other antibacterials, antifungals, or even anticancer agents to identify synergistic pairings. researchgate.net Such a strategy could broaden the therapeutic applicability of the compound beyond what is achievable with monotherapy.
Application of this compound and Derivatives as Chemical Probes for Biological Systems
Derivatives of this compound could be developed into chemical probes to investigate biological systems. By attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label—to a non-critical position on the scaffold, researchers can create tools to identify the compound's cellular targets (target deconvolution) and visualize its distribution within cells.
These probes can be used in techniques like affinity chromatography or fluorescence microscopy to pull down binding partners or track the molecule's journey through cellular compartments. This approach is essential for elucidating the mechanism of action, especially for compounds with novel biological activities where the target is unknown.
Development of Novel Analytical Methods for Detection and Quantification in Research Matrices
To support all facets of preclinical research, robust and sensitive analytical methods for the detection and quantification of this compound in various research matrices are required. The development of such methods is a prerequisite for accurate in vitro and in vivo studies.
High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (UHPLC-MS/MS), is a powerful technique for separating and quantifying small molecules in complex mixtures like cell lysates or reaction media. nih.gov Spectrophotometric methods, based on colorimetric reactions like diazotization, could also be developed for simpler, high-throughput quantification. researchgate.netresearchgate.net Establishing validated methods with defined limits of detection (LOD) and quantification (LOQ) will be essential for reliable pharmacokinetic and mechanism-of-action studies. nih.govresearchgate.netnih.gov
Potential Analytical Methods for Research Matrices
| Technique | Matrix Application | Key Advantages | Potential Challenges |
|---|---|---|---|
| HPLC-UV | Reaction mixtures, cell culture media | Good for purity analysis and quantification at moderate concentrations. researchgate.net | Lower sensitivity for trace amounts; potential interference from matrix components. |
| UHPLC-MS/MS | Cell lysates, microsomal stability assays | High sensitivity and selectivity; can quantify parent drug and metabolites simultaneously. nih.govnih.gov | Requires more complex instrumentation and method development. |
| NMR Spectroscopy | Purified compounds | Provides definitive structural confirmation. | Not suitable for quantification in complex biological matrices. |
| Colorimetric Assay | High-throughput screening plates | Simple, fast, and cost-effective for screening large numbers of samples. researchgate.net | May lack specificity; requires a suitable chromogenic reaction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
